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5-(2-Benzyloxyphenyl)-3-methylphenol
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Overview
Description
5-(2-Benzyloxyphenyl)-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzyloxyphenyl)-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-benzyloxyphenol and 3-methylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Procedure: The starting materials are dissolved in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction mixture is heated to a specific temperature to promote the reaction. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Benzyloxyphenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The benzyloxy group can be reduced to form the corresponding phenol.
Substitution: The methyl group can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-(2-Benzyloxyphenyl)-3-methylphenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Benzyloxyphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyphenol: Similar structure but lacks the methyl group.
3-Methylphenol: Similar structure but lacks the benzyloxy group.
4-Benzyloxyphenol: Similar structure but with the benzyloxy group in a different position.
Uniqueness
5-(2-Benzyloxyphenyl)-3-methylphenol is unique due to the specific positioning of the benzyloxy and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-(2-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-15-11-17(13-18(21)12-15)19-9-5-6-10-20(19)22-14-16-7-3-2-4-8-16/h2-13,21H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHJRDEIVJDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684054 |
Source
|
Record name | 2'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-56-4 |
Source
|
Record name | 2'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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